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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for

assessing the in vitro efficacy of MM-589, a potent and cell-permeable inhibitor of the WD

repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction.

Introduction to MM-589
MM-589 is a macrocyclic peptidomimetic that disrupts the critical interaction between WDR5

and MLL, a key component of the MLL1/KMT2A histone methyltransferase complex.[1][2][3]

This inhibition leads to a reduction in histone H3 lysine 4 (H3K4) methylation, a mark

associated with active gene transcription. Consequently, MM-589 has been shown to

selectively inhibit the growth of human leukemia cell lines harboring MLL translocations, such

as MV4-11 and MOLM-13.[1][2][4]

Mechanism of Action
MM-589 binds to WDR5 with high affinity, preventing its association with MLL and thereby

inhibiting the histone methyltransferase (HMT) activity of the MLL complex.[1][2][3][4] This
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leads to decreased H3K4 methylation at the promoters of MLL target genes, such as HOXA9

and MEIS1, which are critical for the survival and proliferation of MLL-rearranged leukemia

cells.
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Figure 1: Mechanism of Action of MM-589.

Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of MM-589.

Table 1: Biochemical Activity of MM-589

Assay Target IC50 Value Reference

WDR5 Binding 0.90 nM [1][2][4]

MLL H3K4 Methyltransferase

Activity
12.7 nM [1][2][4]

Table 2: Cellular Activity of MM-589 in Leukemia Cell Lines
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Cell Line Description
IC50 Value (Cell
Growth Inhibition)

Reference

MV4-11

Human B-

myelomonocytic

leukemia, MLL-AF4

fusion

0.25 µM [1][2]

MOLM-13

Human acute myeloid

leukemia, MLL-AF9

fusion

0.21 µM [1][2]

HL-60

Human acute

promyelocytic

leukemia, MLL wild-

type

8.6 µM [1][2]

Experimental Protocols
Here we provide detailed protocols for key experiments to measure the in vitro efficacy of MM-

589.
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Figure 2: Experimental Workflow for In Vitro Efficacy Testing of MM-589.

Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MM-589 on the

proliferation of leukemia cell lines.

Materials:

Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

MM-589 (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

culture medium.

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

Prepare serial dilutions of MM-589 in complete culture medium. The final concentrations

should typically range from 0.01 µM to 10 µM.[1]

Add 100 µL of the MM-589 dilutions or vehicle control (DMSO) to the respective wells.

Incubate the plate for 72-96 hours at 37°C and 5% CO2.[1]

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value using a dose-response curve fitting software.

Protocol 2: Apoptosis Assay (Annexin V/Propidium
Iodide Staining)
Objective: To quantify the induction of apoptosis by MM-589 in leukemia cells.

Materials:

Leukemia cell lines

Complete culture medium

MM-589

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and treat with MM-589 at

various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 48 hours.

Harvest the cells by centrifugation and wash twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension to a new tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606097?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.[2][5][6] Differentiate between viable

(Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and

necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide
Staining)
Objective: To determine the effect of MM-589 on the cell cycle distribution of leukemia cells.

Materials:

Leukemia cell lines

Complete culture medium

MM-589

Propidium Iodide (PI) staining solution (containing PI and RNase A)

70% ethanol (ice-cold)

Flow cytometer

Procedure:

Seed cells and treat with MM-589 as described in the apoptosis assay protocol.

Harvest the cells and wash with PBS.

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at

-20°C for at least 2 hours.

Centrifuge the fixed cells and wash with PBS.
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Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room

temperature in the dark.[3][7][8]

Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S,

and G2/M phases of the cell cycle.

Protocol 4: Histone Methyltransferase (HMT) Assay
(AlphaLISA)
Objective: To directly measure the inhibitory effect of MM-589 on MLL HMT activity.

Materials:

Recombinant MLL complex (containing MLL, WDR5, RbBP5, and ASH2L)

MM-589

S-adenosylmethionine (SAM)

Biotinylated histone H3 peptide substrate

AlphaLISA anti-methyl-histone antibody-conjugated Acceptor beads

Streptavidin-coated Donor beads

AlphaLISA assay buffer

384-well microplate

AlphaScreen-capable plate reader

Procedure:

Add the recombinant MLL complex, biotinylated histone H3 peptide substrate, and MM-589

at various concentrations to the wells of a 384-well plate in assay buffer.

Initiate the reaction by adding SAM.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.ucl.ac.uk/population-health-sciences/sites/population_health_sciences/files/facilities-flowcyt-pi_cell_cycle.pdf_.pdf
https://www.bio-rad-antibodies.com/propidium-iodide-staining-cell-cycle-analysis.html
https://techresources.dsfarm.unipd.it/wp-content/uploads/2024/07/Cell-Cycle-Analysis-by-Propidium-Iodide-Staining.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606097?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction and add a mixture of the AlphaLISA Acceptor beads and Streptavidin

Donor beads.

Incubate in the dark at room temperature for 60 minutes.

Read the plate on an AlphaScreen-capable reader.[9] The signal is inversely proportional to

the HMT activity.

Calculate the IC50 value of MM-589 for MLL HMT activity.

Protocol 5: Western Blot Analysis of H3K4 Methylation
Objective: To assess the effect of MM-589 on global H3K4 methylation levels in leukemia cells.

Materials:

Leukemia cell lines

Complete culture medium

MM-589

RIPA buffer with protease and phosphatase inhibitors

Primary antibodies against mono-, di-, and tri-methylated H3K4, and total Histone H3

HRP-conjugated secondary antibody

SDS-PAGE gels and blotting apparatus

Chemiluminescent substrate

Procedure:

Treat cells with MM-589 as described in the apoptosis assay protocol.

Lyse the cells in RIPA buffer and quantify protein concentration.
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Separate 10-20 µg of protein lysate on an SDS-PAGE gel.[1]

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the

band intensities and normalize the methylated H3K4 levels to total Histone H3.

Protocol 6: Quantitative Real-Time PCR (qPCR) for
Target Gene Expression
Objective: To measure the effect of MM-589 on the expression of MLL target genes HOXA9

and MEIS1.

Materials:

Leukemia cell lines

Complete culture medium

MM-589

RNA extraction kit

cDNA synthesis kit

SYBR Green or TaqMan qPCR master mix

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

qPCR instrument
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Procedure:

Treat cells with MM-589 as described in the apoptosis assay protocol.

Extract total RNA from the cells.

Synthesize cDNA from the RNA.

Perform qPCR using the appropriate primers and master mix.[10][11]

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression in MM-589-treated cells compared to the vehicle control, normalized to the

housekeeping gene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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